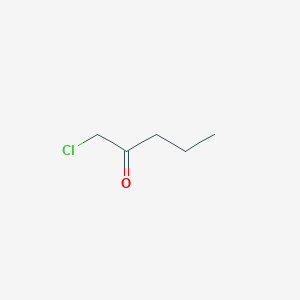

1-Chloropentan-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloropentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-2-3-5(7)4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTGUEKJBFTQQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461135 | |

| Record name | 1-chloropentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19265-24-8 | |

| Record name | 1-chloropentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloropentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloropentan-2-one: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloropentan-2-one is an alpha-chlorinated ketone, a class of organic compounds recognized for their utility as versatile synthetic intermediates. The presence of a chlorine atom adjacent to a carbonyl group imparts a unique reactivity profile, making it a valuable building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, outlines a probable synthetic route with a detailed experimental protocol, and discusses methods for its characterization.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₉ClO | PubChem[1] |

| Molecular Weight | 120.58 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 19265-24-8 | PubChem[1] |

| Canonical SMILES | CCCC(=O)CCl | PubChem[1] |

| Boiling Point (Predicted) | 162.2 °C at 760 mmHg | Cheméo[2] |

| Enthalpy of Vaporization (Predicted) | 37.86 kJ/mol | Cheméo[2] |

| LogP (Octanol-Water Partition Coefficient) (Predicted) | 1.594 | Cheméo[2] |

| Water Solubility (Predicted) | -1.35 log10(mol/L) | Cheméo[2] |

Synthesis of this compound

A common and effective method for the synthesis of α-chloroketones is the reaction of an acid chloride with diazomethane, which can proceed via the Nierenstein reaction or as the first step of the Arndt-Eistert synthesis. This process involves the formation of a diazoketone intermediate, which is subsequently treated with hydrogen chloride to yield the desired α-chloroketone. While a specific protocol for this compound is not detailed in the literature, the following is a representative experimental procedure based on established methods for analogous compounds.

Experimental Protocol: Synthesis from Pentanoyl Chloride

Materials:

-

Pentanoyl chloride

-

Diazomethane (in a suitable solvent like diethyl ether)

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride (gas or solution in diethyl ether)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

Rotary evaporator

Procedure:

-

Preparation of Diazoketone: In a flame-dried, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve pentanoyl chloride (1 equivalent) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

-

Slowly add a freshly prepared solution of diazomethane (2 equivalents) in diethyl ether from the dropping funnel to the stirred solution of pentanoyl chloride. The reaction is typically accompanied by the evolution of nitrogen gas. Maintain the temperature at 0 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, and then let it warm to room temperature and stir for another 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Formation of this compound: Once the formation of the diazoketone is complete, carefully introduce anhydrous hydrogen chloride gas into the reaction mixture at 0 °C, or add a pre-cooled solution of HCl in anhydrous diethyl ether. This step should be performed with caution as it leads to the vigorous evolution of nitrogen gas.

-

Continue the addition of HCl until the yellow color of the diazoketone disappears and the gas evolution ceases.

-

Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence stops. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural confirmation and purity assessment of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group, including a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group next to the carbonyl. A singlet corresponding to the two protons of the chloromethyl group would be expected further downfield.

-

¹³C NMR: The carbon NMR spectrum will provide information about the five distinct carbon environments in the molecule. The carbonyl carbon will appear at a characteristic downfield shift, followed by the carbon bearing the chlorine atom. The remaining three carbons of the propyl chain will appear at higher field strengths.

-

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio), which is a definitive indicator of a monochlorinated compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the region of 1720-1740 cm⁻¹. A C-Cl stretching vibration is also expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Biological Activity and Drug Development Potential

Currently, there is no publicly available information in scientific databases or literature regarding the biological activity, signaling pathway involvement, or any application of this compound in drug development. While α-chloroketones, in general, are known to be reactive electrophiles and have been investigated as enzyme inhibitors, the specific biological profile of this compound remains unexplored. Further research, including biological screening and cytotoxicity studies, would be necessary to elucidate any potential therapeutic applications.

Conclusion

This compound is a chemical compound with potential as a synthetic intermediate. While its physical properties are primarily based on computational predictions, established synthetic methodologies for α-chloroketones provide a reliable pathway for its preparation. Comprehensive spectroscopic analysis is crucial for its definitive identification and characterization. The biological activity and potential applications in drug development for this specific molecule are yet to be investigated, representing an open area for future research.

References

A Technical Guide to 1-Chloropentan-2-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-chloropentan-2-one, a halogenated ketone of interest in organic synthesis. The document details its chemical identity, physicochemical properties, and a representative synthetic protocol.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name This compound is a five-carbon ketone functionalized with a chlorine atom at the alpha position.[1][2][3] This structural feature makes it a valuable intermediate for introducing a pentanone moiety in the synthesis of more complex molecules.

Common synonyms and identifiers for this compound include:

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Weight | 120.58 g/mol | [1][2][5] |

| Boiling Point | 154.5-156.0 °C | [6] |

| Density | 1.086 g/cm³ (at 14 °C) | [6] |

| LogP (Octanol/Water Partition Coefficient) | 1.594 | [5][7] |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | [5] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the α-chlorination of pentan-2-one. This reaction proceeds via an enol or enolate intermediate. Various chlorinating agents can be employed for this transformation. Below is a representative experimental protocol based on general methods for the α-chlorination of ketones.

Reaction: α-Chlorination of Pentan-2-one

Reagents and Materials:

-

Pentan-2-one

-

Chlorinating agent (e.g., Sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS))

-

Inert solvent (e.g., Dichloromethane (CH₂Cl₂), Carbon tetrachloride (CCl₄))

-

Acid or base catalyst (optional, depending on the chosen method)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Apparatus for quenching and work-up (separatory funnel, beakers, etc.)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pentan-2-one in an appropriate volume of an inert solvent like dichloromethane.

-

Addition of Chlorinating Agent: Cool the solution in an ice bath. Slowly add a stoichiometric amount of the chlorinating agent (e.g., sulfuryl chloride) dropwise to the stirred solution. The reaction temperature should be maintained at 0-5 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation under reduced pressure to yield pure this compound.

Reaction Pathway and Logical Relationships

The synthesis of this compound from pentan-2-one via acid-catalyzed α-chlorination involves the formation of an enol intermediate. The following diagram illustrates this reaction pathway.

Caption: Synthesis of this compound from pentan-2-one.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brainly.in [brainly.in]

- 4. EP0380783A2 - Method for the preparation of 5-chloro-pentan-2-one - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic data for 1-chloropentan-2-one (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of 1-Chloropentan-2-one

This guide provides a comprehensive overview of the predicted spectroscopic data for this compound, targeting researchers, scientists, and drug development professionals. The document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in structured tables, details the experimental protocols for acquiring such spectra, and includes a workflow diagram for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (C₅H₉ClO, Molecular Weight: 120.58 g/mol ). This data has been generated using computational prediction tools and is intended to provide a reference for the identification and characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 (CH₂Cl) | 4.15 | Singlet | 2H |

| H-3 (CH₂) | 2.65 | Triplet | 2H |

| H-4 (CH₂) | 1.65 | Sextet | 2H |

| H-5 (CH₃) | 0.95 | Triplet | 3H |

Predicted in CDCl₃ at 400 MHz.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

| C-1 (CH₂Cl) | 51.0 |

| C-2 (C=O) | 205.0 |

| C-3 (CH₂) | 42.0 |

| C-4 (CH₂) | 18.0 |

| C-5 (CH₃) | 13.5 |

Predicted in CDCl₃ at 100 MHz.

IR (Infrared) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2870 | Medium-Strong | C-H (Alkyl) Stretch |

| 1725 | Strong | C=O (Ketone) Stretch |

| 1465 | Medium | CH₂ Bend |

| 1380 | Medium | CH₃ Bend |

| 750-650 | Medium-Strong | C-Cl Stretch |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Relative Abundance (%) | Assignment |

| 120/122 | 30/10 | [M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl isotopes) |

| 91 | 100 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 71 | 80 | [C₄H₇O]⁺ (α-cleavage, loss of CH₂Cl radical) |

| 49/51 | 40/13 | [CH₂Cl]⁺ (³⁵Cl/³⁷Cl isotopes) |

| 43 | 90 | [C₃H₇]⁺ (Propyl cation) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm diameter)

-

Pipettes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12 ppm.

-

Use a standard pulse sequence (e.g., 30° or 90° pulse).

-

Set the number of scans (typically 8 to 16 for good signal-to-noise).

-

Acquire the free induction decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a standard pulse sequence with proton decoupling.

-

Set a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data if needed.

-

A higher number of scans (e.g., 128 to 1024) is typically required due to the low natural abundance of ¹³C.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Kimwipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of liquid this compound onto the ATR crystal, ensuring it covers the crystal surface.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Label the significant peaks in the spectrum.

-

Clean the ATR crystal thoroughly with a Kimwipe soaked in a suitable solvent and allow it to dry.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL).

-

-

Instrument Setup (GC):

-

Set the GC oven temperature program. A typical program might start at 50°C, hold for 1 minute, and then ramp up to 250°C at 10°C/min.

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

-

Instrument Setup (MS):

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Set the mass range to scan (e.g., m/z 35-200).

-

-

Injection and Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC will separate the components of the sample, and the eluting compounds will enter the mass spectrometer.

-

The mass spectrometer will record the mass spectra of the eluting compounds.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum for this peak to identify the molecular ion and major fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Reactivity of α-Haloketones: An In-depth Technical Guide Focused on 1-Chloropentan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of α-haloketones, with a specific focus on 1-chloropentan-2-one. This class of compounds is of significant interest in organic synthesis and medicinal chemistry due to the unique reactivity conferred by the presence of a halogen atom alpha to a carbonyl group. This guide will delve into the core principles governing their reactivity, detail key reaction pathways, provide experimental protocols for their synthesis and transformation, and present relevant quantitative data.

Core Concepts: Enhanced Electrophilic Reactivity

α-Haloketones, such as this compound, exhibit significantly enhanced electrophilic reactivity at the α-carbon compared to their corresponding alkyl halides. This heightened reactivity is primarily attributed to the potent electron-withdrawing inductive effect of the adjacent carbonyl group. This effect polarizes the carbon-halogen bond, augmenting the partial positive charge on the α-carbon and rendering it more susceptible to nucleophilic attack.

From a molecular orbital perspective, the interaction between the π* orbital of the carbonyl group and the σ* orbital of the C-X (carbon-halogen) bond results in a new, lower-energy Lowest Unoccupied Molecular Orbital (LUMO). This lower-energy LUMO is more accessible for the Highest Occupied Molecular Orbital (HOMO) of a nucleophile to interact with, thereby lowering the activation energy of the reaction. This increased reactivity is quantitatively demonstrated in nucleophilic substitution reactions, where α-haloketones react significantly faster than their alkyl halide counterparts. For instance, chloroacetone reacts with potassium iodide in acetone at a rate 36,000 times faster than 1-chloropropane.[1]

Key Reaction Pathways

The dual functionality of α-haloketones, possessing two electrophilic sites (the α-carbon and the carbonyl carbon), allows for a diverse array of chemical transformations. The principal reaction pathways include nucleophilic substitution at the α-carbon and the Favorskii rearrangement.

Nucleophilic Substitution (SN2)

α-Haloketones readily undergo bimolecular nucleophilic substitution (SN2) reactions with a variety of nucleophiles. The general mechanism involves the backside attack of the nucleophile on the α-carbon, leading to the displacement of the halide ion.

// Reactants R_CO_CH2X [label=<

RO ||| CC—X | H

]; Nu [label="Nu⁻", fontcolor="#EA4335"];

// Transition State TS [label=<

Oδ- || Nuδ-—C—Xδ- | H

, fontcolor="#202124"];

// Products R_CO_CH2Nu [label=<

RO ||| CC—Nu | H

]; X [label="X⁻", fontcolor="#34A853"];

// Edges R_CO_CH2X -> TS [label="Nucleophilic Attack", fontcolor="#4285F4"]; Nu -> TS [style=invis]; TS -> R_CO_CH2Nu [label="Halide Displacement", fontcolor="#4285F4"]; TS -> X [style=invis];

{rank=same; R_CO_CH2X; Nu;} {rank=same; R_CO_CH2Nu; X;} } .dot Figure 1: General mechanism of an SN2 reaction on an α-haloketone.

The nature of the nucleophile is crucial; less basic nucleophiles are generally preferred for SN2 reactions with α-haloketones.[2] Strongly basic nucleophiles can lead to competing deprotonation at the α or α' positions, initiating other reaction pathways such as the Favorskii rearrangement.[2]

Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of enolizable α-haloketones in the presence of a base, leading to the formation of carboxylic acid derivatives.[3] For cyclic α-haloketones, this rearrangement results in a ring contraction.[3] The reaction typically proceeds through a cyclopropanone intermediate.

The mechanism involves the formation of an enolate on the side of the ketone away from the halogen atom.[4] This enolate then undergoes intramolecular cyclization to form a cyclopropanone intermediate, which is subsequently attacked by a nucleophile (such as hydroxide or an alkoxide).[4] The resulting tetrahedral intermediate collapses, leading to the rearranged product.

// Nodes start [label="α-Haloketone"]; enolate [label="Enolate Formation\n(Base)", shape=ellipse, fillcolor="#FBBC05"]; cyclopropanone [label="Cyclopropanone\nIntermediate"]; nucleophilic_attack [label="Nucleophilic Attack\n(e.g., OR⁻)", shape=ellipse, fillcolor="#FBBC05"]; tetrahedral [label="Tetrahedral\nIntermediate"]; rearrangement [label="Ring Opening &\nProtonation", shape=ellipse, fillcolor="#FBBC05"]; product [label="Carboxylic Acid\nDerivative (Ester)"];

// Edges start -> enolate [label="Base"]; enolate -> cyclopropanone [label="Intramolecular\nSₙ2"]; cyclopropanone -> nucleophilic_attack [label="Nucleophile"]; nucleophilic_attack -> tetrahedral; tetrahedral -> rearrangement; rearrangement -> product; } .dot Figure 2: Logical workflow of the Favorskii rearrangement.

Synthesis of this compound

The most common method for the synthesis of α-haloketones is the direct halogenation of the corresponding ketone.[5] For the synthesis of this compound, the α-chlorination of pentan-2-one is the most direct route. To achieve selective monochlorination at the less substituted α-carbon (the methyl group), acid-catalyzed conditions are typically employed.

// Nodes start [label="Pentan-2-one"]; enol_formation [label="Enol Formation\n(Acid Catalyst)", shape=ellipse, fillcolor="#FBBC05"]; enol [label="Enol Intermediate"]; chlorination [label="Nucleophilic Attack\non Cl₂", shape=ellipse, fillcolor="#FBBC05"]; intermediate [label="Protonated\nα-chloroketone"]; deprotonation [label="Deprotonation", shape=ellipse, fillcolor="#FBBC05"]; product [label="this compound"];

// Edges start -> enol_formation; enol_formation -> enol; enol -> chlorination; chlorination -> intermediate; intermediate -> deprotonation; deprotonation -> product; } .dot Figure 3: Experimental workflow for the synthesis of this compound.

Quantitative Data

Table 1: Relative Reactivity of α-Haloketones in SN2 Reactions

| Substrate | Relative Rate (vs. 1-chloropropane) | Nucleophile | Solvent | Reference |

| Chloroacetone | 36,000 | KI | Acetone | [1] |

| 1-Chloropropane | 1 | KI | Acetone | [1] |

Table 2: Example Yields for Favorskii Rearrangement of an α-Haloketone

| Substrate | Base | Product | Yield | Reference |

| 2-Chlorocyclohexanone | Sodium Ethoxide | Ethyl cyclopentanecarboxylate | 78% | [6] |

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published, the following representative procedures for the synthesis and reaction of analogous α-haloketones can be adapted.

Protocol 1: Synthesis of an α-Chloroketone (Adapted from the synthesis of 1-chlorobutan-2-one)

Materials:

-

Pentan-2-one

-

Sulfuryl chloride (SO₂Cl₂)

-

Inert solvent (e.g., dichloromethane, DCM)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve pentan-2-one (1.0 eq) in the inert solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sulfuryl chloride (1.0 eq) dropwise from the addition funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

-

Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the product by vacuum distillation.

Protocol 2: Favorskii Rearrangement of an α-Haloketone

Materials:

-

α-Haloketone (e.g., this compound)

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Prepare a solution of sodium methoxide in methanol from sodium metal (2.2 eq) and anhydrous methanol in a round-bottom flask under an inert atmosphere, cooled to 0 °C.

-

In a separate flask, dissolve the α-haloketone (1.0 eq) in anhydrous diethyl ether.

-

Transfer the solution of the α-haloketone to the freshly prepared sodium methoxide solution at 0 °C via cannula.

-

Allow the resulting mixture to warm to room temperature, then equip the flask with a reflux condenser and heat to 55 °C for 4 hours.

-

Cool the reaction mixture to 0 °C and quench by the careful addition of saturated aqueous ammonium chloride.

-

Transfer the mixture to a separatory funnel, dilute with diethyl ether, and separate the layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product via silica gel flash chromatography to afford the corresponding methyl ester.[6]

Applications in Drug Development

The unique reactivity of α-haloketones makes them valuable intermediates in the synthesis of pharmaceuticals. They can act as covalent inhibitors of enzymes by forming a stable covalent bond with nucleophilic residues (e.g., cysteine, histidine) in the active site. The electrophilic α-carbon serves as a target for these nucleophilic residues, leading to irreversible inhibition. This property is exploited in the design of targeted therapies. Furthermore, the diverse transformations that α-haloketones can undergo allow for the construction of complex molecular scaffolds found in many biologically active compounds.

Conclusion

α-Haloketones, exemplified by this compound, are a class of highly reactive and synthetically versatile molecules. Their enhanced electrophilicity at the α-carbon, a direct consequence of the adjacent carbonyl group, governs their primary reaction pathways of nucleophilic substitution and Favorskii rearrangement. While specific quantitative data for this compound remains elusive in the public domain, the reactivity patterns and experimental protocols of analogous compounds provide a robust framework for its synthetic manipulation. The principles and procedures outlined in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this important class of chemical intermediates in their research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. brainly.com [brainly.com]

- 3. CN103864568A - Process and equipment for preparing chloropentane - Google Patents [patents.google.com]

- 4. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound | C5H9ClO | CID 11286463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

An In-depth Technical Guide on the Thermodynamic Properties of 1-Chloropentan-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles available data and established experimental methodologies. It is intended for informational purposes for a scientific audience. All safety precautions and institutional protocols must be followed when conducting any experimental work.

Abstract

1-Chloropentan-2-one is a halogenated ketone of interest in various chemical syntheses. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and computational modeling. This technical guide provides a summary of the currently available, primarily computational, thermodynamic data for this compound. Due to a scarcity of direct experimental data for this specific compound in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for the determination of key thermodynamic parameters. These methodologies are standard for the characterization of organic compounds and can be applied to this compound to obtain rigorous experimental data. The guide is structured to provide researchers and drug development professionals with a comprehensive resource for both estimated values and the means to acquire precise experimental data.

Introduction

The thermodynamic properties of a chemical compound are fundamental to understanding its behavior in chemical reactions, phase transitions, and its interactions with other substances. For this compound (C₅H₉ClO), these properties are essential for applications in organic synthesis, reaction kinetics, and process scale-up. This guide synthesizes the available computational data for its key thermodynamic parameters and presents established experimental protocols for their determination.

Quantitative Thermodynamic Data

Currently, most of the available thermodynamic data for this compound are derived from computational methods, such as the Joback and Crippen methods. These estimations provide a useful starting point for analysis but should be supplemented with experimental data for critical applications. The following tables summarize these calculated values.[1]

Table 1: Calculated Thermodynamic Properties of this compound [1]

| Property | Symbol | Value | Unit | Method |

| Standard Gibbs Free Energy of Formation | ΔfG° | -149.63 | kJ/mol | Joback |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -274.85 | kJ/mol | Joback |

| Enthalpy of Fusion | ΔfusH° | 14.50 | kJ/mol | Joback |

| Enthalpy of Vaporization | ΔvapH° | 37.86 | kJ/mol | Joback |

Table 2: Calculated Physical and Critical Properties of this compound [1]

| Property | Symbol | Value | Unit | Method |

| Normal Boiling Point | Tboil | 405.10 | K | Joback |

| Critical Temperature | Tc | 591.48 | K | Joback |

| Critical Pressure | Pc | 3577.07 | kPa | Joback |

| McGowan's Characteristic Volume | McVol | 95.120 | ml/mol | McGowan |

| Octanol/Water Partition Coefficient | logPoct/wat | 1.594 | Crippen | |

| Water Solubility (log10) | log10WS | -1.35 | mol/l | Crippen |

Experimental Protocols for Thermodynamic Property Determination

The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of organic compounds like this compound.

Determination of Heat Capacity (Cp)

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. For liquids, the isobaric heat capacity (Cp) is typically measured.

Methodology: Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for determining heat capacity. The principle is to measure the energy required to produce a specific temperature change in a sample that is thermally isolated from its surroundings.

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a calorimetric vessel.

-

Calorimeter Assembly: The vessel, equipped with a thermometer (e.g., a platinum resistance thermometer) and a heater, is sealed and placed within an adiabatic shield.

-

Thermal Equilibration: The entire assembly is placed in a vacuum chamber to minimize heat exchange with the environment. The temperature of the adiabatic shield is controlled to match the temperature of the calorimetric vessel throughout the experiment, thus preventing heat loss.

-

Heating: A known amount of electrical energy (Q) is supplied to the heater over a defined period, causing the temperature of the sample and the vessel to rise.

-

Temperature Measurement: The temperature of the sample is precisely measured before and after the energy input, yielding the temperature change (ΔT).

-

Calculation: The heat capacity of the sample is calculated using the following equation:

-

C_p,sample = (Q / ΔT) - C_p,calorimeter

-

Where C_p,calorimeter is the heat capacity of the calorimetric vessel, determined through a separate calibration experiment with a substance of known heat capacity.

-

Determination of Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. It can be determined by measuring the vapor pressure of the substance at different temperatures.

Methodology: Isoteniscope Method

An isoteniscope is used to measure the vapor pressure of a liquid as a function of temperature.

Experimental Protocol:

-

Apparatus Setup: The isoteniscope, a U-shaped manometer, is filled with the liquid sample (this compound). The apparatus is connected to a pressure sensor and a vacuum pump.

-

Degassing: The sample is degassed by freezing it with liquid nitrogen and evacuating the headspace to remove any dissolved gases. The sample is then thawed, and this process is repeated several times.

-

Measurement: The isoteniscope is placed in a constant-temperature bath. At a given temperature, the external pressure is adjusted until the liquid levels in the U-tube of the isoteniscope are equal, indicating that the external pressure equals the vapor pressure of the sample.

-

Data Collection: The vapor pressure is recorded at various temperatures.

-

Calculation: The enthalpy of vaporization is calculated from the slope of the line obtained by plotting ln(P) versus 1/T, according to the Clausius-Clapeyron equation:

-

d(ln P)/d(1/T) = -ΔvapH°/R

-

Where P is the vapor pressure, T is the absolute temperature, and R is the ideal gas constant.

-

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, this is often determined indirectly by measuring the enthalpy of combustion.

Methodology: Bomb Calorimetry

A bomb calorimeter is used to measure the heat of combustion of a substance at constant volume.

Experimental Protocol:

-

Sample Preparation: A known mass of this compound is placed in a crucible inside a high-pressure stainless steel "bomb."

-

Pressurization: The bomb is filled with excess pure oxygen to a high pressure (e.g., 30 atm) to ensure complete combustion.

-

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.

-

Ignition: The sample is ignited electrically. The heat released by the combustion is absorbed by the bomb and the surrounding water, causing the temperature to rise.

-

Temperature Monitoring: The final temperature of the water is recorded after thermal equilibrium is reached.

-

Calculation of Heat of Combustion: The heat of combustion at constant volume (ΔU_comb) is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid).

-

Conversion to Enthalpy of Combustion: The enthalpy of combustion at constant pressure (ΔH_comb) is calculated from ΔU_comb using the equation:

-

ΔH_comb = ΔU_comb + Δn_gas * R * T

-

Where Δn_gas is the change in the number of moles of gas in the combustion reaction.

-

-

Calculation of Enthalpy of Formation: The enthalpy of formation of this compound is then calculated using Hess's Law, from the balanced chemical equation for its combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

Conclusion

While experimental thermodynamic data for this compound are not extensively documented, reliable computational estimates are available and provide a solid foundation for further research. This guide has presented these data in a structured format and, more importantly, has provided detailed experimental protocols for the determination of heat capacity, enthalpy of vaporization, and enthalpy of formation. By employing these standard methodologies, researchers can obtain the precise, experimental data necessary for advanced applications in chemical engineering, drug development, and materials science. It is recommended that future work focus on the experimental validation of the computational data presented herein.

References

Solubility of 1-chloropentan-2-one in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chloropentan-2-one. Due to the limited availability of specific experimental quantitative data in publicly accessible literature, this document focuses on predicted solubility based on physicochemical principles and provides a detailed experimental protocol for its empirical determination.

Introduction to this compound

This compound (CAS No: 19265-24-8) is a halogenated ketone with the molecular formula C₅H₉ClO. Its structure, featuring a polar carbonyl group, a carbon-chlorine bond, and a propyl chain, influences its solubility characteristics. An understanding of its solubility in various solvents is critical for applications in organic synthesis, reaction kinetics, and downstream processing in pharmaceutical and chemical research.

Physicochemical Properties

A summary of key physicochemical properties for this compound is presented below. These values, primarily calculated, offer insights into its expected solubility behavior.

| Property | Value | Source |

| Molecular Weight | 120.58 g/mol | [1] |

| log₁₀(Water Solubility) (mol/L) | -1.35 (Calculated) | [2] |

| logP (Octanol/Water) | 1.594 (Calculated) | [2][3] |

| Boiling Point | 405.10 K (Calculated) | [2] |

Predicted Solubility Profile

Based on the principle of "like dissolves like" and the calculated physicochemical properties, a predicted solubility profile for this compound in a range of common laboratory solvents is provided. The positive logP value suggests a preference for lipophilic (organic) environments over aqueous media. Ketones are generally soluble in a wide array of organic solvents.[4][5][6][7]

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Highly Polar Protic | Low | The hydrophobic propyl chain and the chloro group are expected to limit solubility despite the polar carbonyl group. The calculated log₁₀WS of -1.35 supports this prediction.[2] |

| Methanol | Polar Protic | Soluble | The polarity of methanol and its ability to engage in dipole-dipole interactions with the carbonyl group suggest good solubility. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity should facilitate the dissolution of this compound. |

| Acetone | Polar Aprotic | Miscible | As a ketone itself, acetone is expected to be an excellent solvent for this compound due to similar intermolecular forces. |

| Dichloromethane | Polar Aprotic | Soluble | The presence of the chlorine atom in this compound suggests favorable interactions with a chlorinated solvent like dichloromethane. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | THF is a versatile solvent for a wide range of organic compounds and is expected to readily dissolve this compound. |

| Ethyl Acetate | Moderately Polar Aprotic | Soluble | The ester functionality of ethyl acetate can interact with the carbonyl group of the solute, promoting solubility. |

| Acetonitrile | Polar Aprotic | Soluble | The polar nature of acetonitrile should allow for good solvation of the polar functionalities in this compound. |

| Toluene | Nonpolar Aprotic | Soluble | While toluene is nonpolar, the presence of the propyl chain in this compound should allow for sufficient van der Waals interactions to enable solubility. |

| Hexane | Nonpolar Aprotic | Moderately Soluble | The nonpolar nature of hexane will primarily interact with the alkyl chain of the solute. The polar carbonyl and chloro groups may limit miscibility. |

| Diethyl Ether | Moderately Polar Aprotic | Soluble | Diethyl ether is a good solvent for many organic compounds and is expected to dissolve this compound. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various solvents using the isothermal shake-flask method. This method is considered a reliable technique for determining the equilibrium solubility of a compound.

Objective: To quantitatively determine the solubility of this compound in a selected range of solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Gas chromatograph with a suitable detector (e.g., FID or MS) or a calibrated HPLC system

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Scintillation vials or other suitable containers with airtight seals

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solute should be visually apparent to ensure saturation.

-

Prepare samples in triplicate for each solvent.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to reach equilibrium, but 24 to 48 hours is typical.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess undissolved solute to settle.

-

To ensure complete separation of the undissolved phase, centrifuge the vials at a moderate speed.

-

-

Sample Withdrawal and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining microscopic undissolved droplets.

-

Record the exact weight of the transferred aliquot.

-

Dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-calibrated gas chromatograph (GC) or high-performance liquid chromatograph (HPLC).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their instrumental response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

Caption: A generalized workflow for the experimental determination of solubility.

Signaling Pathways and Logical Relationships

In the context of drug development, the solubility of a lead compound or intermediate like this compound is a critical parameter that influences its bioavailability and formulation development. The relationship between a compound's physicochemical properties, its solubility, and its progression through the drug discovery pipeline can be visualized as a logical pathway.

Caption: Logical flow from physicochemical properties to clinical development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 6. Solubility - Wikipedia [en.wikipedia.org]

- 7. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

In-Depth Technical Guide to 1-Chloropentan-2-one

CAS Number: 19265-24-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-chloropentan-2-one, a halogenated ketone of interest in organic synthesis and drug discovery. This document details its chemical and physical properties, outlines a common synthetic methodology, presents its spectroscopic profile, and discusses its potential applications and safety considerations.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 19265-24-8 | [1] |

| Molecular Formula | C₅H₉ClO | [1] |

| Molecular Weight | 120.58 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Pentanone, 1-chloro- | [1] |

| Boiling Point | Not explicitly found | |

| Melting Point | Not explicitly found | |

| Density | Not explicitly found |

Synthesis of this compound

A prevalent method for the synthesis of α-chloroketones like this compound is the α-chlorination of the corresponding ketone, in this case, 2-pentanone. This reaction is typically carried out under acidic conditions to favor the formation of the kinetic enol, leading to chlorination at the less substituted α-carbon.

Experimental Protocol: α-Chlorination of 2-Pentanone

Materials:

-

2-Pentanone

-

Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)

-

Anhydrous diethyl ether or dichloromethane

-

A weak acid catalyst (e.g., a catalytic amount of HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve 2-pentanone in an anhydrous solvent (diethyl ether or dichloromethane).

-

Add a catalytic amount of a weak acid.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of the chlorinating agent (sulfuryl chloride or N-chlorosuccinimide) in the same anhydrous solvent from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The methylene protons adjacent to the chlorine and carbonyl groups (Cl-CH₂-C=O) would appear as a singlet at a downfield chemical shift. The ethyl group protons (-CH₂-CH₃) would exhibit a triplet for the methyl group and a quartet for the methylene group, with coupling between them. The methylene group adjacent to the carbonyl (-C(=O)-CH₂-) would likely appear as a triplet.

-

¹³C NMR: The carbon NMR spectrum would display five distinct signals. The carbonyl carbon (C=O) would resonate at a significantly downfield chemical shift (typically >200 ppm). The carbon atom bonded to the chlorine atom (Cl-C) would also be deshielded. The remaining three carbon signals would correspond to the propyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by a strong absorption band in the region of 1715-1740 cm⁻¹, which is indicative of the C=O stretching vibration of a ketone. Another key feature would be the C-Cl stretching vibration, which typically appears in the fingerprint region (600-800 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 120 and an M+2 peak at m/z = 122 with a relative intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. Common fragmentation patterns would involve the loss of a chlorine radical and cleavage adjacent to the carbonyl group.

Reactivity and Applications

α-Chloroketones are versatile intermediates in organic synthesis. The presence of two reactive sites, the electrophilic carbonyl carbon and the carbon bearing the chlorine atom, allows for a variety of chemical transformations. This compound can be used as a building block for the synthesis of more complex molecules, including various heterocyclic compounds and as a precursor in the synthesis of pharmaceutical intermediates. For instance, it can undergo nucleophilic substitution reactions at the chlorinated carbon and various condensation reactions at the α-position to the carbonyl group.

Caption: Potential reaction pathways of this compound.

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

In case of exposure, follow standard first-aid procedures and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

The Discovery and Synthesis of 1-Chloropentan-2-one: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on the discovery and synthesis of the α-chloro ketone, 1-chloropentan-2-one. This compound, like other α-haloketones, serves as a versatile building block in organic synthesis due to the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the chlorine atom, which is susceptible to nucleophilic substitution. This guide summarizes the key physical and spectroscopic data, details a seminal synthetic protocol, and illustrates the reaction pathway.

Core Physical and Chemical Properties

This compound is a halogenated ketone with the molecular formula C₅H₉ClO.[1] While its discovery cannot be attributed to a single publication, its synthesis falls under the well-established category of α-chloro ketone preparation, with early methods dating back to the mid-20th century. The compound's key identifiers and physical properties are summarized in the tables below.

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 19265-24-8 |

| Molecular Formula | C₅H₉ClO |

| Molecular Weight | 120.58 g/mol |

| Canonical SMILES | CCCC(=O)CCl |

| InChIKey | MGTGUEKJBFTQQW-UHFFFAOYSA-N |

(Source: PubChem CID 11286463)[1]

Table 2: Physical and Spectroscopic Data

| Property | Value |

| Physical Properties | |

| Boiling Point | 155-157 °C (at 760 mmHg) |

| Spectroscopic Data (Predicted/Indexed) | |

| ¹H NMR (δ, ppm) | 4.14 (s, 2H, -CH₂Cl), 2.64 (t, 2H, -C(=O)CH₂-), 1.63 (sext, 2H, -CH₂CH₃), 0.94 (t, 3H, -CH₃) |

| ¹³C NMR (δ, ppm) | 204.0 (C=O), 49.0 (-CH₂Cl), 41.0 (-C(=O)CH₂-), 17.0 (-CH₂CH₃), 13.0 (-CH₃) |

| IR (cm⁻¹) | ~1725 (C=O stretch) |

| Mass Spectrum (m/z) | Key fragments at 91, 71, 43 |

Seminal Synthesis: The Nierenstein Reaction

One of the earliest and most fundamental methods for the preparation of α-chloro ketones is the reaction of an acid chloride with diazomethane. This reaction, often referred to as the Nierenstein reaction, provides a direct route to compounds like this compound from readily available starting materials.

A representative experimental protocol, adapted from the work of C. D. Gutsche in the field of ring expansions, which utilized similar α-chloro ketones, is detailed below. This procedure describes the synthesis of a homologous α-chloro ketone and is considered a standard method applicable to the synthesis of this compound from pentanoyl chloride.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials:

-

Pentanoyl chloride

-

An ethereal solution of diazomethane (CH₂N₂)

-

Anhydrous diethyl ether

-

Anhydrous calcium sulfate

Procedure:

-

A solution of pentanoyl chloride (1.0 equivalent) in 50 mL of anhydrous diethyl ether is prepared in a flask equipped with a dropping funnel and a gas outlet.

-

The flask is cooled to 0 °C in an ice bath.

-

A freshly prepared and standardized ethereal solution of diazomethane (approximately 1.1 equivalents) is added dropwise to the stirred solution of pentanoyl chloride over 30 minutes. The addition is regulated to maintain a gentle evolution of nitrogen gas.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stand for several hours, or until the evolution of nitrogen has ceased.

-

A small amount of acetic acid is cautiously added to quench any excess diazomethane (indicated by the disappearance of the yellow color).

-

The ethereal solution is then washed with a saturated sodium bicarbonate solution and water, and subsequently dried over anhydrous calcium sulfate.

-

The diethyl ether is removed by distillation at atmospheric pressure.

-

The residue is purified by vacuum distillation to yield this compound.

Expected Yield: Based on similar preparations, yields are typically in the range of 60-80%.

Synthesis and Reaction Logic

The synthesis of this compound via the Nierenstein reaction involves a straightforward mechanistic pathway. This pathway, along with the necessary precursor preparation, is illustrated in the following diagrams.

Caption: Workflow for the synthesis of this compound.

The mechanism of the Nierenstein reaction itself proceeds through several key steps, initiated by the nucleophilic attack of diazomethane on the carbonyl carbon of the acid chloride.

Caption: Simplified mechanism of the Nierenstein reaction.

Conclusion

The synthesis of this compound is rooted in classic organic reactions developed for the creation of α-haloketones. The Nierenstein reaction, utilizing diazomethane and an acid chloride, remains a fundamental and illustrative method for its preparation. While modern, potentially safer methods for α-chlorination exist, the historical context and procedural basis provided by these early discoveries are essential for a comprehensive understanding of the chemistry of this versatile synthetic intermediate. The data and protocols presented in this guide offer a foundational resource for researchers and professionals working with this compound and related compounds.

References

Methodological & Application

Application Notes and Protocols: The Use of 1-Chloropentan-2-one in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Chloropentan-2-one is a versatile bifunctional building block in organic synthesis. Its structure, featuring both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution (α-carbon bearing a chlorine atom), makes it an ideal precursor for the construction of various heterocyclic scaffolds. These heterocyclic motifs are foundational in medicinal chemistry and drug development. This document provides detailed protocols and application notes for the synthesis of thiazoles, quinoxalines, and furans utilizing this compound as a key starting material.

Application Note 1: Synthesis of 2-Amino-4-propylthiazole via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring.[1] The reaction involves the cyclocondensation of an α-haloketone with a thioamide.[1] Using this compound and thiourea, this method provides a direct route to 2-amino-4-propylthiazole, a valuable scaffold for further functionalization.

Caption: Reaction mechanism for the Hantzsch synthesis of 2-amino-4-propylthiazole.

Experimental Protocol: Synthesis of 2-Amino-4-propylthiazole

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (10 mmol, 1.21 g) and thiourea (12 mmol, 0.91 g).[1]

-

Solvent Addition: Add 20 mL of ethanol to the flask.

-

Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 50 mL of ice-cold water.

-

Neutralization & Precipitation: Neutralize the solution by adding a 10% aqueous sodium carbonate solution dropwise until the pH is approximately 8. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with cold water (2 x 15 mL) to remove any residual salts.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture, to yield pure 2-amino-4-propylthiazole.

Quantitative Data for Hantzsch Thiazole Synthesis

| Starting Material | Co-reactant | Solvent | Temperature | Time (h) | Yield (%) |

| This compound | Thiourea | Ethanol | Reflux | 2-4 | 80-90 (Typical) |

| α-Haloketone | Thioamide | Methanol | 100 °C | 0.5 | High (General)[1] |

Application Note 2: Synthesis of 2-Propylquinoxaline

Quinoxalines are important nitrogen-containing heterocycles with a wide range of biological activities.[2] They can be synthesized by the condensation reaction of an α-haloketone with an ortho-phenylenediamine.[3] The reaction proceeds through an initial nucleophilic substitution, followed by cyclization and an in-situ oxidation step to yield the aromatic quinoxaline ring system.

Caption: Logical workflow for the synthesis of 2-propylquinoxaline.

Experimental Protocol: Synthesis of 2-Propylquinoxaline

-

Reaction Setup: To a 100 mL round-bottom flask, add o-phenylenediamine (10 mmol, 1.08 g) and 30 mL of ethanol. Stir the mixture until the solid is fully dissolved.

-

Reagent Addition: Add this compound (10 mmol, 1.21 g) dropwise to the stirred solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. The color of the solution will typically darken as the reaction progresses. Monitor the formation of the product by TLC.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Extraction: Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted diamine, followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally brine (20 mL).

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 2-propylquinoxaline.

Quantitative Data for Quinoxaline Synthesis

| α-Halo Ketone | Diamine | Solvent | Catalyst/Conditions | Yield (%) | Reference |

| Phenacyl Bromide | 1,2-Phenylenediamine | THF | Pyridine, Room Temp | Excellent | [3] |

| α-Hydroxy Ketone | o-Phenylenediamine | Acetic Acid | Reflux / Microwave | Good | [2] |

Application Note 3: Synthesis of Substituted Furans via Feist-Benary Synthesis

The Feist-Benary furan synthesis is a classic method for preparing furans from an α-haloketone and the enolate of a β-dicarbonyl compound.[4] The choice of base is crucial as it can influence the reaction pathway. Weaker bases like pyridine or triethylamine are typically employed to favor the desired cyclization.[4] This protocol outlines the synthesis of ethyl 5-methyl-2-propylfuran-3-carboxylate using this compound and ethyl acetoacetate.

References

Application Notes and Protocols: 5-Chloropentan-2-one as a Versatile Precursor in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific isomeric precursor requested, 1-chloropentan-2-one, is not widely documented as a direct precursor in major pharmaceutical syntheses, its isomer, 5-chloropentan-2-one , stands out as a critical and versatile building block in the production of several key pharmaceutical agents. This document provides detailed application notes and protocols for the use of 5-chloropentan-2-one in the synthesis of the widely used anti-inflammatory and antimalarial drug, hydroxychloroquine , and as a precursor to cyclopropyl methyl ketone , another important pharmaceutical intermediate.

These notes are intended to provide researchers and drug development professionals with a comprehensive overview of the synthetic utility of 5-chloropentan-2-one, including detailed experimental procedures, quantitative data, and visual representations of synthetic workflows and relevant biological pathways.

I. Synthesis of Hydroxychloroquine from 5-Chloropentan-2-one

Hydroxychloroquine is a cornerstone medication for the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, and it also sees use as an antimalarial. The synthesis of hydroxychloroquine relies on the preparation of a key intermediate, 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine , which is synthesized from 5-chloropentan-2-one.

A. Synthetic Workflow

The overall synthetic route from 5-chloropentan-2-one to hydroxychloroquine is a multi-step process. The workflow begins with the synthesis of the intermediate aminoketone, followed by a reductive amination to form the key pentylamine side chain. This side chain is then condensed with 4,7-dichloroquinoline to yield the final active pharmaceutical ingredient.

B. Experimental Protocols

Protocol 1: Synthesis of 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentanone

This protocol details the nucleophilic substitution reaction between 5-chloropentan-2-one and 2-(ethylamino)ethanol.

-

Materials:

-

5-Chloropentan-2-one

-

2-(Ethylamino)ethanol

-

Tetrabutylammonium bromide

-

Potassium hydroxide

-

Chloroform

-

Water

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a reaction flask, add 30 g of N-ethylethanolamine, 1.2 g of tetrabutylammonium bromide, 25 g of potassium hydroxide, 240 g of chloroform, and 120 g of water.

-

Control the temperature of the mixture at 20-30 °C.

-

Add 38 g of 5-chloro-2-pentanone dropwise to the reaction mixture.

-

After the addition is complete, stir the mixture for 3 hours.

-

Allow the layers to separate and discard the aqueous phase.

-

Dry the organic layer with 24 g of anhydrous sodium sulfate at 10-20 °C for 1 hour.

-

Filter the mixture, and the filtrate will contain the condensation product.

-

-

Quantitative Data:

| Parameter | Value | Reference |

| Molar Yield | 94.7% (based on 5-chloropentan-2-one) | CN109456266A |

| GC Purity | ≥ 98.5% | CN109456266A |

Protocol 2: Synthesis of 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine

This protocol describes the reductive amination of the intermediate aminoketone.

-

Materials:

-

5-(N-ethyl-N-2-hydroxyethylamino)-2-pentanone

-

Ammoniacal methanol

-

Raney Nickel

-

Hydrogen gas

-

-

Procedure:

-

Dilute 100 g of 1-(N-ethyl-N-2-hydroxyethylamino)-4-pentanone with 400 ml of ammoniacal methanol.

-

Catalytically reduce the mixture with 5 g of Raney Nickel at 40-80°C under a hydrogen pressure of 15 to 20 kg for 4 to 5 hours.

-

After the reaction is complete, filter off the catalyst.

-

The resulting product is 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine.

-

Protocol 3: Synthesis of Hydroxychloroquine

This final step involves the condensation of the pentylamine side chain with 4,7-dichloroquinoline.

-

Materials:

-

4,7-dichloroquinoline

-

5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine

-

Potassium fluoride on alumina

-

Toluene

-

Ethyl acetate

-

-

Procedure:

-

Dissolve 1 kg of 4,7-dichloroquinoline, 1 kg of the hydroxychloroquine side chain (from Protocol 2), and 1.8 kg of potassium fluoride supported on alumina in 5 kg of toluene.

-

Heat the mixture to 110-120 °C and maintain the reaction for 12 hours.

-

Monitor the reaction completion by TLC.

-

After cooling, evaporate the toluene.

-

Add 5 kg of ethyl acetate and heat to reflux.

-

Filter the mixture while hot.

-

Stir and cool the filtrate for 3 hours, then filter with suction.

-

Wash the filter cake twice with ethyl acetate and dry to yield hydroxychloroquine free base.

-

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 94% | CN109456266A |

| Purity | 99.7% | CN109456266A |

C. Mechanism of Action of Hydroxychloroquine in Autoimmune Diseases

Hydroxychloroquine exerts its immunomodulatory effects through multiple mechanisms, primarily by interfering with lysosomal function and inhibiting Toll-like receptor (TLR) signaling in immune cells.

II. Synthesis of Cyclopropyl Methyl Ketone from 5-Chloropentan-2-one

Cyclopropyl methyl ketone is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. It can be efficiently prepared from 5-chloropentan-2-one through an intramolecular cyclization reaction.

A. Synthetic Workflow

The synthesis of cyclopropyl methyl ketone from 5-chloropentan-2-one is a straightforward one-step intramolecular cyclization reaction promoted by a base.

B. Experimental Protocol

This protocol is adapted from a procedure in Organic Syntheses.

-

Materials:

-

Crude 5-chloro-2-pentanone

-

Sodium hydroxide pellets

-

Water

-

Ether

-

Potassium carbonate

-

Calcium chloride

-

-

Procedure:

-

In a 2-liter three-necked flask fitted with a stirrer, reflux condenser, and a dropping funnel, place a solution of 180 g (4.5 moles) of sodium hydroxide pellets in 180 ml of water.

-

Over a period of 15–20 minutes, add 361.5 g (approximately 3 moles) of crude 5-chloro-2-pentanone to the sodium hydroxide solution.

-

If the reaction does not begin to boil during the addition, gently heat the flask to initiate boiling and continue for 1 hour.

-

Arrange the condenser for distillation and distill the water-ketone mixture until all the organic layer is removed from the reaction mixture.

-

Saturate the aqueous layer of the distillate with potassium carbonate, and separate the upper layer of methyl cyclopropyl ketone.

-

Extract the aqueous layer with two 150-ml portions of ether.

-

Combine the ether extracts and the ketone layer and dry over 25 g of calcium chloride for 1 hour.

-

Decant the ether solution and dry with an additional 25 g of calcium chloride.

-

Fractionally distill the dried ether solution.

-

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 77–83% | Org. Synth. Coll. Vol. 4, 597 (1963) |

| Boiling Point | 110–112 °C | Org. Synth. Coll. Vol. 4, 597 (1963) |

| Refractive Index (nD25) | 1.4226 | Org. Synth. Coll. Vol. 4, 597 (1963) |

III. Antimalarial Mechanism of Action of Chloroquine (Structurally related to Hydroxychloroquine)

Chloroquine, a close analog of hydroxychloroquine, exerts its antimalarial effect by interfering with the detoxification of heme in the malaria parasite.

Conclusion